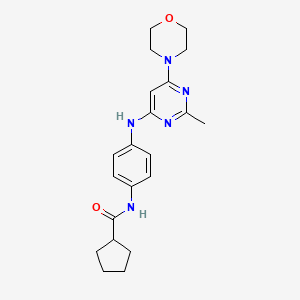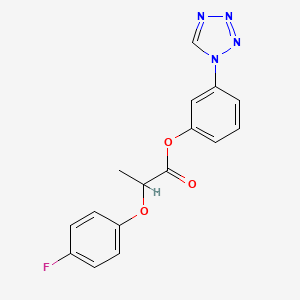![molecular formula C22H25ClN2O5S B11335300 Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11335300.png)
Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a sulfonyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and esterification. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or ion channels.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
- Methyl 3-[({1-[(3-bromobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
- Methyl 3-[({1-[(3-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
Uniqueness
Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorobenzyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C22H25ClN2O5S |
|---|---|
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
methyl 3-[[1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-15-6-7-18(22(27)30-2)13-20(15)24-21(26)17-8-10-25(11-9-17)31(28,29)14-16-4-3-5-19(23)12-16/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,24,26) |
Clave InChI |
FJFDQBJBYWLCNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide](/img/structure/B11335226.png)

![7-(4-chlorophenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335230.png)
![Ethyl 1-({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11335235.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335236.png)
![5-phenyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11335241.png)
![N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11335243.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B11335246.png)
![(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-methoxyphenyl)prop-2-EN-1-one](/img/structure/B11335247.png)
![N-(2-chlorophenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11335251.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335252.png)

![(4-Benzylpiperazin-1-yl){1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11335267.png)
![7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11335279.png)
